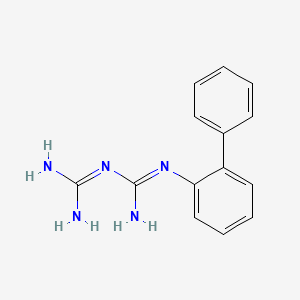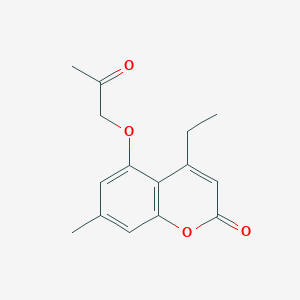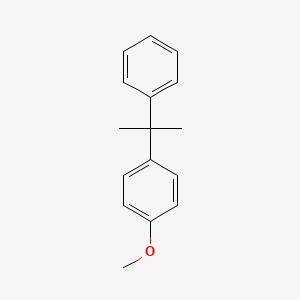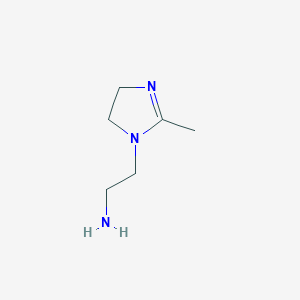
Tioperidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tioperidone is a chemical compound that belongs to the class of antipsychotic medications. It is primarily used in the treatment of schizophrenia and other psychotic disorders. This compound functions by modulating neurotransmitter activity in the brain, which helps alleviate symptoms such as hallucinations, delusions, and disorganized thinking.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tioperidone involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Cyclization: The cyclization of o-phenylenediamine with carbonyl reagents to form benzimidazolone derivatives.
Coupling Reaction: The coupling of benzimidazolone derivatives with 1,3-dihalopropane.
Reduction and Cyclization: The reduction of nitrobenzene derivatives followed by cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Tioperidone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound.
Scientific Research Applications
Tioperidone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of antipsychotic drug synthesis and reaction mechanisms.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Studied for its therapeutic potential in treating schizophrenia and other psychotic disorders.
Industry: Utilized in the development of new antipsychotic medications and related compounds.
Mechanism of Action
Tioperidone exerts its effects by acting as an antagonist at dopamine receptors in the brain. By blocking dopamine receptors, this compound reduces the activity of dopamine, a neurotransmitter associated with psychotic symptoms. This helps alleviate symptoms such as hallucinations and delusions. Additionally, this compound may also interact with other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Risperidone: Another antipsychotic medication with a similar mechanism of action.
Olanzapine: An antipsychotic that also targets dopamine and serotonin receptors.
Quetiapine: Known for its sedative properties and used in the treatment of schizophrenia and bipolar disorder.
Uniqueness of Tioperidone
This compound is unique in its specific receptor binding profile and its efficacy in treating certain subtypes of schizophrenia. It may have a different side effect profile compared to other antipsychotics, making it a valuable option for patients who do not respond well to other medications.
Properties
CAS No. |
52618-67-4 |
|---|---|
Molecular Formula |
C25H32N4O2S |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
3-[4-[4-(2-propylsulfanylphenyl)piperazin-1-yl]butyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H32N4O2S/c1-2-19-32-23-12-6-5-11-22(23)28-17-15-27(16-18-28)13-7-8-14-29-24(30)20-9-3-4-10-21(20)26-25(29)31/h3-6,9-12H,2,7-8,13-19H2,1H3,(H,26,31) |
InChI Key |
CDNFCUXEJDEBEX-UHFFFAOYSA-N |
SMILES |
CCCSC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4NC3=O |
Canonical SMILES |
CCCSC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-[(3-Aminobenzoyl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonic acid](/img/structure/B1618500.png)


![5-Methyltetrazolo[1,5-a]pyridine](/img/structure/B1618503.png)

![2-[(4,6-Diamino-1,3,5-triazin-2-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B1618506.png)

